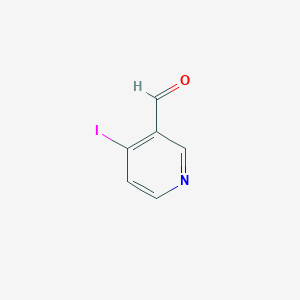
2,2-Didecylpropane-1,3-diol
Overview
Description
2,2-Didecylpropane-1,3-diol is an organic compound with the molecular formula C23H48O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is known for its use in various chemical applications, particularly in the stabilization of nanoparticles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Didecylpropane-1,3-diol typically involves the reaction of decylmagnesium bromide with ethyl formate, followed by reduction with lithium aluminum hydride. The reaction conditions require an inert atmosphere, typically nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2,2-Didecylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Esterification: Reaction with carboxylic acids or acid anhydrides to form esters.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Esterification: Esters.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2-Didecylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a ligand for stabilizing iron oxide nanoparticles, which are important in various catalytic processes.
Biology: Potential use in the stabilization of biological molecules for imaging and diagnostic purposes.
Medicine: Research into its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2-Didecylpropane-1,3-diol involves its ability to form stable complexes with metal ions and other molecules. This property is particularly useful in the stabilization of nanoparticles and in drug delivery systems. The hydroxyl groups play a crucial role in forming hydrogen bonds and coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane-1,3-diol: Similar structure but with methyl groups instead of decyl groups.
1,3-Propanediol: Lacks the additional alkyl groups, making it less hydrophobic.
2,2-Diphenylpropane-1,3-diol: Contains phenyl groups instead of decyl groups, affecting its solubility and reactivity.
Uniqueness
2,2-Didecylpropane-1,3-diol is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its ability to stabilize hydrophobic nanoparticles. This makes it particularly useful in applications where hydrophobic interactions are crucial.
Properties
IUPAC Name |
2,2-didecylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O2/c1-3-5-7-9-11-13-15-17-19-23(21-24,22-25)20-18-16-14-12-10-8-6-4-2/h24-25H,3-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUHGYNDGHQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














amino}-2-phenylacetic acid](/img/structure/B3245605.png)

